2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring at the 4-position and a phenyl group attached to the pyrrole ring at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole compound. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of dihydropyrrole derivatives.
Substitution: Formation of halogenated or alkylated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: A phenolic compound with antioxidant properties.
4-tert-Butylphenol: Used in the production of resins and as a chemical intermediate.
2,4,6-Tri-tert-butylphenol: Known for its stability and use as an antioxidant.
Uniqueness
2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole is unique due to its combination of a pyrrole ring with tert-butyl and phenyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biologische Aktivität
2-(4-(tert-Butyl)phenyl)-4-phenyl-1H-pyrrole, a compound belonging to the pyrrole family, has garnered interest in recent years due to its potential biological activities. Pyrroles are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a pyrrole ring substituted with a tert-butyl group and phenyl groups at specific positions. This structural configuration may influence its biological activity through various mechanisms.
Antibacterial Activity
Research has demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
The minimum inhibitory concentration (MIC) values indicate that while the compound shows promise, it requires further optimization to enhance its efficacy compared to established antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrole derivatives has been explored through various assays. Compounds structurally related to this compound have demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
In studies involving lipopolysaccharide (LPS)-induced inflammation models, similar compounds inhibited the production of TNF-α and IL-6, suggesting their potential as anti-inflammatory agents .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of pyrrole derivatives have indicated that they may protect glial cells from oxidative stress. The radical-trapping capabilities of these compounds can mitigate neuronal damage.
Compound | Protective Effect (%) | Reference |
---|---|---|
This compound | TBD | TBD |
Para-substituted α-Phenyl-N-tert-butyl Nitrones | 40% at 10 µM |
This neuroprotective activity is attributed to the ability of pyrroles to scavenge free radicals and inhibit oxidative processes within cells .
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrrole derivatives against a panel of bacterial strains. The results indicated that modifications in substitution patterns significantly affected their potency.
- Inflammation Model : In an LPS-induced model, compounds similar to this compound were tested for cytokine production inhibition. The findings highlighted a dose-dependent response with notable reductions in pro-inflammatory markers.
Eigenschaften
Molekularformel |
C20H21N |
---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-4-phenyl-1H-pyrrole |
InChI |
InChI=1S/C20H21N/c1-20(2,3)18-11-9-16(10-12-18)19-13-17(14-21-19)15-7-5-4-6-8-15/h4-14,21H,1-3H3 |
InChI-Schlüssel |
GWDXAHXRFSDPSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.